![molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0](/img/structure/B1201286.png)
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Übersicht
Beschreibung
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid: is a heterocyclic compound with a molecular formula of C13H8N2O3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has demonstrated that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits significant biological properties, making it a candidate for various therapeutic applications:
- Antitumor Activity : Studies indicate that this compound has antitumor effects, potentially targeting various cancer types. Its mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation .
- Antiallergy Properties : The compound has been evaluated for its antiallergy effects, showing superior activity compared to traditional agents like cromolyn sodium. In animal models, it demonstrated oral efficacy in mitigating allergic responses .
- Inhibition of Enzymes : It acts as an inhibitor of certain kinases, including MLK3 and Janus kinases (JAK3 and TYK2), which are implicated in various diseases such as autoimmune disorders and cancer .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that leverage its carboxylic acid functional group. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Isopropyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | Isopropyl group addition | Enhanced lipophilicity |
2-Methoxy-11-Oxo-11H-pyrido[2,1-b]quinazoline | Methoxy substitution | Potentially altered biological activity |
Quinazoline Derivatives | Basic quinazoline structure | Varying biological activities depending on substitutions |
The structural uniqueness of this compound contributes to its distinct biological activities compared to these similar compounds .
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry reported on a series of synthesized analogues that exhibited potent antiallergy effects, with one analogue outperforming established treatments in preclinical models .
- Another research effort focused on the compound's antitumor properties, demonstrating its efficacy against specific cancer cell lines through mechanisms involving kinase inhibition .
Wirkmechanismus
The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid include:
- 2-Methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide
- 2-Isopropyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid .
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Biologische Aktivität
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid is a heterocyclic organic compound belonging to the pyridoquinazoline family, characterized by its unique structure and significant biological activities. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiallergy agent and in cancer treatment.
- Appearance : Reddish-brown powder
- Melting Point : 291-293°C
- Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol)
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2-aminopyridine with phthalic anhydride, followed by oxidation steps. Various synthetic methods have been optimized for both laboratory and industrial production.
Antiallergy Activity
Research indicates that this compound exhibits potent antiallergic properties. In the rat passive cutaneous anaphylaxis (PCA) test, it demonstrated greater oral activity compared to established antiallergy drugs like cromolyn sodium and doxantrazole. This suggests its potential as a therapeutic agent in treating allergic reactions .
Table 1: Comparative Efficacy in PCA Test
Compound | Administration Route | Efficacy |
---|---|---|
This compound | Oral | Superior |
Cromolyn Sodium | Intravenous | Moderate |
Doxantrazole | Intravenous | Moderate |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving protein kinase inhibition. Specifically, derivatives of this compound have shown promise as inhibitors of mixed-lineage kinases (MLK) and Janus kinases (JAK), which are implicated in various cancers and inflammatory diseases .
Table 2: Mechanisms of Action Against Cancer
Mechanism | Description |
---|---|
Protein Kinase Inhibition | Targets MLK3 and JAK3 pathways involved in cell proliferation |
Induction of Apoptosis | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Prevents progression through critical phases of the cell cycle |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Substituents on the quinazoline ring significantly influence its pharmacological properties. For instance, modifications such as methyl or isopropyl groups enhance lipophilicity and potentially improve bioavailability .
Table 3: Structural Variants and Their Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | Methyl substitution on ring | Enhanced antiallergy activity |
2-Isopropyl derivative | Isopropyl group addition | Increased lipophilicity |
Quinazoline derivatives | Varying substitutions | Diverse biological activities |
Case Studies
Several studies have focused on the pharmacological profile of this compound:
- Antiallergic Efficacy Study : A study demonstrated that the compound was orally active in a rat model, outperforming traditional antiallergy medications .
- Cancer Inhibition Research : Another investigation highlighted its potential as a protein kinase inhibitor, suggesting applications in cancer therapy .
- SAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that specific electronic properties of the compound correlate with its biological activity .
Eigenschaften
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCQIVSPYWDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212419 | |
Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-28-0 | |
Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid as an antiallergy agent?
A1: While the exact mechanism of action is not fully elucidated in the provided research, [, ] studies demonstrate that this compound exhibits potent antiallergy activity. Specifically, it has shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, a model commonly used to assess the anti-allergic potential of compounds. [, ] Further research is needed to identify the specific molecular targets and downstream effects of this compound.
Q2: How does the structure of this compound relate to its antiallergy activity?
A2: Research indicates that structural modifications of this compound can significantly impact its antiallergy activity. [, ] For instance, the introduction of a 2-methyl substituent led to enhanced potency compared to the parent compound and even surpassed the activity of established antiallergy drugs like cromolyn sodium and doxantrazole. [] This suggests a structure-activity relationship where specific substitutions on the core structure influence its interaction with biological targets and ultimately modulate its antiallergic effects.
Q3: How can this compound be quantified in biological samples?
A3: Researchers have developed both high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) methods for the accurate quantification of this compound in biological fluids. [, ] HPLC provides a sensitive approach for determining the concentration of the compound in various biological samples. [] Additionally, a highly specific RIA method has been developed, enabling direct measurement of the compound in plasma with high sensitivity and reproducibility. [] These analytical techniques facilitate pharmacokinetic studies and provide insights into the absorption, distribution, metabolism, and excretion of this antiallergy agent.
Q4: What is the bioavailability of this compound, and how does it compare to other antiallergy agents?
A4: this compound demonstrates oral activity, distinguishing it from some other antiallergy agents. [, ] Following oral administration in humans, the compound was detected in plasma, and its concentration varied with the administered dose. [] While the specific bioavailability data isn't provided in the research excerpts, its oral activity suggests promising potential for clinical use compared to drugs primarily requiring intravenous administration.
Q5: What are the future directions for research on this compound?
A5: Future research on this compound could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.